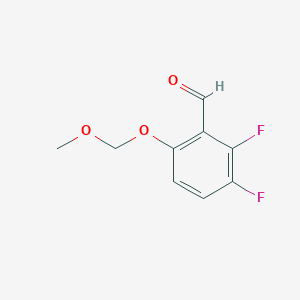

2,3-Difluoro-6-(methoxymethoxy)benzaldehyde

Description

The exact mass of the compound this compound is 202.04415044 g/mol and the complexity rating of the compound is 189. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-6-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O3/c1-13-5-14-8-3-2-7(10)9(11)6(8)4-12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJHMDKAPQDKLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=C(C=C1)F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Difluoro 6 Methoxymethoxy Benzaldehyde and Its Analogues

Established Synthetic Routes and Precursor Architectures

The synthesis of 2,3-Difluoro-6-(methoxymethoxy)benzaldehyde typically originates from appropriately substituted fluorinated benzene (B151609) precursors. A common strategy involves the initial preparation of a phenol (B47542), which is then protected before the introduction of the aldehyde functionality. The direct precursor to the target molecule is 1,2-difluoro-3-(methoxymethoxy)benzene (B3282345).

A well-documented analogous synthesis is that of 2,3-difluoro-6-methoxybenzaldehyde (B67421), which provides a clear blueprint. chemicalbook.com This process starts with 3,4-difluoroanisole. The key step is a directed ortho-metalation (lithiation) reaction, where the methoxy (B1213986) group directs the deprotonation to the adjacent ortho position (C-6). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group. chemicalbook.com

Analogous Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde chemicalbook.com

| Step | Reactants | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1. Lithiation | 3,4-Difluoroanisole | Lithium diisopropylamide (LDA) in THF/n-heptane | -75 °C, 1 hour | 1,2-Difluoro-3-methoxy-6-lithiobenzene | In situ |

Following this established route, the synthesis of this compound would logically commence with 2,3-difluorophenol. The phenolic hydroxyl group would first be protected with a methoxymethyl (MOM) group to yield 1,2-difluoro-3-(methoxymethoxy)benzene. This protected precursor would then undergo a similar directed ortho-metalation and formylation sequence to yield the final product.

Novel Approaches to Aryl Aldehyde Functionalization

The introduction of a formyl group onto an aromatic ring, particularly one deactivated by electron-withdrawing fluorine atoms, is a critical step that has seen significant methodological advancements. google.com

Directed Ortho-Metalation Strategies for Fluorinated Benzene Derivatives

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org The reaction relies on a "directing metalation group" (DMG) that contains a heteroatom capable of coordinating with an organolithium reagent, thereby directing deprotonation to the adjacent ortho position. wikipedia.orgsemanticscholar.org

In the context of fluorinated benzene derivatives, both the fluorine atoms and other substituents can act as DMGs. Fluorine is considered a moderate directing group. semanticscholar.org However, groups like methoxy (-OCH₃) or methoxymethoxy (-OCH₂OCH₃) are stronger DMGs and will typically control the regioselectivity of the lithiation. chemicalbook.comsemanticscholar.org

The synthesis of 2,3-difluoro-6-methoxybenzaldehyde is a classic example where the methoxy group directs lithiation to the C-6 position, overcoming the potential directing effects of the fluorine atoms. chemicalbook.com The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is often necessary to achieve efficient deprotonation without competing nucleophilic addition, especially at low temperatures. semanticscholar.orgresearchgate.net The choice of solvent is also crucial, with tetrahydrofuran (B95107) (THF) being widely used due to its ability to solvate the organolithium species. semanticscholar.org

Catalytic Approaches in Site-Selective Formylation Reactions

While ortho-lithiation followed by quenching with DMF is highly effective, it is a stoichiometric process requiring cryogenic conditions. chemicalbook.com Catalytic methods offer milder and more atom-economical alternatives.

One approach involves the use of dichloromethyl alkyl ethers in the presence of a Lewis acid catalyst. jst.go.jp For instance, the formylation of fluorine-containing anisoles has been achieved in good yields using dichloromethyl propyl or butyl ethers with catalysts like ferric chloride (FeCl₃) or titanium tetrachloride (TiCl₄). jst.go.jp These reactions proceed via an electrophilic aromatic substitution mechanism.

Another catalytic strategy is the Gattermann-Koch reaction or its variations, which use carbon monoxide (CO) as the formylating agent in the presence of a strong acid and a catalyst. google.comwikipedia.org For deactivated rings, such as those containing fluorine atoms, forcing conditions like high pressures of CO may be necessary. However, developments have enabled these reactions to proceed at lower pressures and temperatures by carefully selecting the Lewis acid catalyst, such as aluminum chloride. google.com

Examples of Formylation Reactions for Fluorinated Aromatics

| Reaction Name | Formylating Agent | Catalyst/Reagent | Substrate Scope | Ref. |

|---|---|---|---|---|

| Ortho-Lithiation | DMF | n-BuLi or LDA | Activated/Directed Aromatics | chemicalbook.com |

| Friedel-Crafts Type | Dichloromethyl alkyl ethers | FeCl₃, TiCl₄, AlCl₃ | Electron-rich/moderately activated aromatics | jst.go.jp |

| Gattermann-Koch Type | Carbon Monoxide (CO) / HCl | AlCl₃ / CuCl | Benzene, Alkylbenzenes, Halogenated Benzenes | google.com |

Green Chemistry Principles and Sustainable Synthetic Protocols

Applying green chemistry principles to the synthesis of fluorinated benzaldehydes involves addressing several aspects of the traditional routes. The use of stoichiometric organolithium reagents necessitates large volumes of anhydrous solvents, cryogenic temperatures, and produces significant salt waste.

Sustainable alternatives focus on:

Catalysis: Replacing stoichiometric reagents with catalytic systems, such as the Lewis acid-catalyzed formylations, reduces waste and improves atom economy. google.comjst.go.jp

Safer Reagents: Avoiding highly toxic reagents is a key goal. For example, some formylation methods use dichloromethyl methyl ether, a known carcinogen. google.comwikipedia.org The use of less volatile and safer alternatives like dichloromethyl propyl ether is a step towards a greener process. jst.go.jp

Solid Catalysts: Employing solid, reusable catalysts can simplify product purification and catalyst recovery. For instance, solid acid catalysts like silica-supported sodium hydrogen sulfate (B86663) or heteropolyacids have been effectively used for the deprotection of MOM ethers, a common step in these syntheses, offering an environmentally benign alternative to mineral acids. organic-chemistry.orgnih.gov

Protective Group Strategies for Phenolic Hydroxyls in Fluorinated Benzaldehydes

The phenolic hydroxyl group is reactive under the strongly basic conditions of ortho-lithiation and must be protected. The choice of protecting group is critical, requiring stability during the formylation step and facile removal under mild conditions.

Methoxymethoxy Group Introduction and Stability Considerations

The methoxymethyl (MOM) ether is a widely used protecting group for phenols due to its favorable properties. wikipedia.orgadichemistry.com

Introduction: The MOM group is typically introduced by reacting the phenol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). adichemistry.com An alternative, safer method involves the use of dimethoxymethane (B151124) (methylal) with an acid catalyst like phosphorus pentoxide or trifluoromethanesulfonic acid. adichemistry.com

Stability: The MOM group is an acetal (B89532) and exhibits excellent stability across a broad pH range (typically pH 4-12). adichemistry.com It is inert to a wide array of reagents, including:

Strong bases (e.g., organolithiums, LDA)

Many oxidizing and reducing agents (e.g., KMnO₄, LiAlH₄)

Nucleophiles and other electrophiles organic-chemistry.orgadichemistry.com

This stability profile makes it ideal for protecting the hydroxyl group during ortho-lithiation and formylation sequences.

Cleavage: The key advantage of the MOM group is its lability under acidic conditions. Deprotection is readily achieved by treatment with dilute mineral acids (e.g., HCl in methanol) or Lewis acids. wikipedia.orgadichemistry.com This selective removal under mild acidic conditions ensures that other functional groups in the molecule remain intact.

Selective Deprotection Methodologies in Multi-Step Synthesis

In the multi-step synthesis of complex organic molecules, the strategic use of protecting groups is essential for masking reactive functional groups. The methoxymethyl (MOM) ether is a frequently employed protecting group for hydroxyl functions due to its ease of installation and general stability under a variety of reaction conditions, particularly strong bases. ingentaconnect.comtotal-synthesis.com However, the successful completion of a synthesis often hinges on the ability to selectively remove the MOM group in the presence of other sensitive functionalities or protecting groups. This section details various methodologies developed for the selective deprotection of MOM ethers, with a focus on their application in the synthesis of aromatic aldehydes like this compound and its analogues.

The standard method for MOM ether cleavage involves acidic hydrolysis. total-synthesis.com Protonation of one of the ether oxygens activates the acetal for nucleophilic attack, leading to the release of the free alcohol, formaldehyde, and methanol. total-synthesis.com While effective, strongly acidic conditions can be incompatible with acid-labile groups within the substrate. acs.org Consequently, a range of milder and more selective methods has been developed.

Lewis acids offer a powerful alternative for MOM deprotection, often providing greater selectivity and milder reaction conditions. Reagents such as Zinc(II) trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), Zinc bromide (ZnBr₂), Zirconium(IV) chloride (ZrCl₄), and various boron-based reagents have been successfully utilized. ingentaconnect.comresearchgate.netresearchgate.netscispace.com These catalysts can be effective in cleaving MOM ethers while leaving other protecting groups, such as benzyl (B1604629) (Bn), silyl (B83357) ethers (e.g., TBDPS), and even other acid-sensitive groups, intact. ingentaconnect.com For instance, Zn(OTf)₂ in isopropanol (B130326) under reflux has been shown to selectively deprotect MOM ethers without affecting benzyl, t-butyldiphenylsilyl (TBDPS), or p-methoxybenzyl (PMB) groups. ingentaconnect.com

Another strategy involves the use of trialkylsilyl triflates, such as trimethylsilyl (B98337) triflate (TMSOTf), in combination with a base like 2,2′-bipyridyl. acs.orgnih.gov This system has demonstrated different reactivity between aromatic and aliphatic MOM ethers. Aromatic MOM ethers, when treated with TMSOTf and 2,2′-bipyridyl, are converted to their corresponding phenols upon hydrolysis. nih.gov In contrast, using triethylsilyl triflate (TESOTf) can lead to the direct conversion of an aromatic MOM ether into a TES ether, offering another layer of synthetic flexibility. acs.orgnih.gov This differential reactivity is crucial for complex molecules containing multiple types of hydroxyl groups.

Heterogeneous catalysts, such as silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂), provide a simple and environmentally friendly option for deprotection. organic-chemistry.org This solid acid catalyst is effective for the chemoselective deprotection of phenolic MOM ethers at room temperature, with the advantage of easy removal from the reaction mixture by filtration. organic-chemistry.org

Research Findings on Selective MOM Deprotection

The following tables provide a summary of different reagents and conditions used for the selective deprotection of MOM ethers in the presence of other common protecting groups.

Table 1: Lewis Acid Catalyzed Selective Deprotection of MOM Ethers

| Substrate with Protecting Groups | Reagent | Solvent | Conditions | Time | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Aliphatic-MOM, Benzyl (Bn) | Zn(OTf)₂ (10 mol%) | Isopropanol | Reflux | 40 min | 94 | ingentaconnect.com |

| Aliphatic-MOM, TBDPS | Zn(OTf)₂ (10 mol%) | Isopropanol | Reflux | 40 min | 96 | ingentaconnect.com |

| Aromatic-MOM, Benzyl (Bn) | ZnBr₂ / n-PrSH | CH₂Cl₂ | 0 °C to rt | 10 min | 95 | researchgate.netscispace.com |

| Aliphatic-MOM, Ester | ZrCl₄ | Ethanol | Reflux | 2 h | 92 | researchgate.net |

| Aliphatic-MOM, Benzyl (Bn), Ester | MgBr₂ | Et₂O | rt | 6 h | 90 | ingentaconnect.com |

Table 2: Other Methodologies for Selective MOM Deprotection

| Substrate with Protecting Groups | Reagent | Solvent | Conditions | Time | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| Phenolic-MOM, Aliphatic-MOM | NaHSO₄·SiO₂ | CH₂Cl₂ | rt | 1.5 h | 92 (phenolic deprotection only) | organic-chemistry.org |

| Aromatic-MOM, PMB | AcCl / MeOH (in situ HCl) | MeOH | 0 °C to rt | 1 h | 95 | total-synthesis.com |

| Aromatic-MOM, Aliphatic-MOM | TESOTf / 2,2'-Bipyridyl then H₂O | CH₃CN | 0-40 °C | - | 88 (aliphatic deprotection only) | nih.gov |

| Phenolic-MOM | CBr₄ / PPh₃ | ClCH₂CH₂Cl | Thermal | - | High | researchgate.net |

| Aliphatic-MOM, Ester | Montmorillonite K10 | CH₂Cl₂ | rt | 30 min | 95 | researchgate.net |

These studies highlight the versatility of MOM deprotection strategies. The development of mild Lewis acid-catalyzed and heterogeneous systems allows for high selectivity, which is paramount in the final stages of synthesizing complex molecules like fluorinated benzaldehydes and their derivatives.

Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoro 6 Methoxymethoxy Benzaldehyde

Reactivity of the Aldehyde Moiety in Advanced Transformations

The aldehyde group is a cornerstone of organic synthesis, participating in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The electrophilic carbon of the aldehyde in 2,3-Difluoro-6-(methoxymethoxy)benzaldehyde is susceptible to attack by a variety of nucleophiles. Organometallic reagents, such as Grignard and organolithium compounds, are expected to add to the aldehyde to form secondary alcohols. These alcohols can then be further functionalized, for instance, through oxidation to ketones or by serving as leaving groups in substitution reactions. The presence of the ortho-methoxymethoxy group may offer the potential for chelation control, influencing the stereochemical outcome of these additions.

Table 1: Predicted Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Expected Product | Subsequent Functionalization |

| Carbon | Methylmagnesium bromide | 1-(2,3-Difluoro-6-(methoxymethoxy)phenyl)ethanol | Oxidation to the corresponding acetophenone |

| Hydride | Sodium borohydride | (2,3-Difluoro-6-(methoxymethoxy)phenyl)methanol | Conversion to an alkyl halide |

| Cyanide | Trimethylsilyl (B98337) cyanide | 2-(2,3-Difluoro-6-(methoxymethoxy)phenyl)-2-hydroxyacetonitrile | Hydrolysis to an α-hydroxy acid |

Note: This table is predictive and based on general principles of aldehyde reactivity.

Condensation reactions are pivotal for the construction of larger, more complex molecules, including various heterocyclic systems.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene group. For this compound, this would typically be catalyzed by a weak base and would lead to the formation of a new carbon-carbon double bond. libretexts.orgresearchgate.net The products of such reactions are often valuable intermediates in the synthesis of pharmaceuticals and other functional materials. organic-chemistry.orgresearchgate.net

Biginelli Reaction : This is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or a derivative) to produce dihydropyrimidinones. wikipedia.orgjk-sci.com These heterocyclic scaffolds are of significant interest in medicinal chemistry. nih.govillinois.edu The use of this compound in this reaction would be expected to yield dihydropyrimidinones with a highly functionalized aryl substituent.

Table 2: Anticipated Condensation Reactions for Heterocycle Synthesis

| Reaction Name | Reactants | Expected Heterocyclic Product |

| Knoevenagel Condensation | Malononitrile, piperidine (catalyst) | 2-(2,3-Difluoro-6-(methoxymethoxy)benzylidene)malononitrile |

| Biginelli Reaction | Ethyl acetoacetate, urea, acid (catalyst) | 4-(2,3-Difluoro-6-(methoxymethoxy)phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one |

Note: The feasibility and yields of these reactions would require experimental verification.

The aldehyde group can be selectively oxidized or reduced.

Oxidation : A variety of reagents can oxidize aldehydes to carboxylic acids. organic-chemistry.orglibretexts.orgchemguide.co.uk For this compound, reagents such as potassium permanganate, Jones reagent (CrO₃/H₂SO₄), or milder oxidants like silver oxide would be expected to yield 2,3-difluoro-6-(methoxymethoxy)benzoic acid. libretexts.orgnih.gov

Reduction : The aldehyde can be selectively reduced to the corresponding primary alcohol, (2,3-Difluoro-6-(methoxymethoxy)phenyl)methanol. Common reducing agents for this transformation include sodium borohydride and lithium aluminum hydride. organicreactions.orgutsouthwestern.educhem-station.comsemanticscholar.org The choice of reagent can be crucial if other reducible functional groups are present.

Reactivity Pertaining to Aryl Fluorine Substituents

The fluorine atoms on the aromatic ring significantly influence its reactivity, making it susceptible to nucleophilic aromatic substitution and a good substrate for transition metal-catalyzed cross-coupling reactions.

The presence of two electron-withdrawing fluorine atoms, ortho and meta to the aldehyde group, activates the aromatic ring towards nucleophilic attack. nih.gov The aldehyde group itself further enhances this activation. Nucleophiles can displace one of the fluorine atoms, typically the one ortho or para to the most strongly electron-withdrawing group. Mechanistic studies on related systems have shown that these reactions generally proceed through a Meisenheimer complex intermediate. nih.govudd.cl

To utilize the aryl fluorine positions for carbon-carbon or carbon-heteroatom bond formation via cross-coupling, the aldehyde would likely first need to be converted to a less reactive group, or the fluorine atoms would need to be replaced with more reactive halogens (e.g., bromine or iodine) or converted to a triflate. Assuming such a modification, a variety of powerful cross-coupling reactions become accessible.

Suzuki-Miyaura Coupling : This reaction would involve the palladium-catalyzed coupling of the modified aryl halide/triflate with a boronic acid or ester. researchgate.netrsc.orgscispace.commdpi.com This is a versatile method for forming biaryl compounds.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction would enable the formation of a carbon-nitrogen bond between the modified aryl halide/triflate and an amine. libretexts.orgwikipedia.orgwikipedia.orgaston.ac.uksci-hub.seacsgcipr.orgresearchgate.net

Sonogashira Coupling : This reaction would facilitate the coupling of the modified aryl halide/triflate with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an aryl alkyne. researchgate.netorganic-chemistry.orgnih.govwikipedia.orgscirp.org

Table 3: Potential Transition Metal-Catalyzed Cross-Coupling Reactions (with a modified substrate)

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, base | Biaryl |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, phosphine ligand, base | Aryl amine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base | Aryl alkyne |

Note: This table assumes prior conversion of an aryl fluorine to a more reactive group like bromide, iodide, or triflate.

This compound is a molecule with significant, albeit largely unexplored, synthetic potential. Based on the reactivity of its constituent functional groups and analogies with related compounds, it is expected to undergo a rich variety of chemical transformations. The aldehyde moiety can serve as a handle for nucleophilic additions, condensations leading to heterocyclic structures, and selective redox reactions. The difluorinated aromatic ring is primed for nucleophilic aromatic substitution and, with appropriate modification, can participate in a suite of powerful transition metal-catalyzed cross-coupling reactions. Further experimental investigation into the reactivity of this compound is warranted to fully unlock its potential in synthetic organic chemistry.

Transformations Involving the Methoxymethoxy Protecting Group

The methoxymethyl (MOM) group is a commonly employed protecting group for hydroxyl functionalities in organic synthesis due to its stability under a range of conditions and the availability of various methods for its removal. In the context of this compound, the MOM group plays a crucial role in synthetic strategies, allowing for the selective manipulation of other parts of the molecule before its cleavage to reveal the free hydroxyl group.

Selective Cleavage and Functional Group Interconversion in Research Settings

The selective cleavage of the MOM ether in this compound is a critical step in synthetic routes that require the liberation of the phenolic hydroxyl group. While no specific studies on this exact molecule are available, a wealth of research on the deprotection of phenolic MOM ethers in various contexts allows for an informed discussion of applicable methodologies. organic-chemistry.orgresearchgate.netnih.gov

A number of methods have been reported for the chemoselective deprotection of phenolic MOM ethers, which could be applicable to this compound. organic-chemistry.orgresearchgate.net These methods often offer advantages in terms of mildness and selectivity, which are crucial in the synthesis of complex molecules.

| Reagent/Catalyst | Solvent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Silica-supported Sodium Hydrogen Sulfate (B86663) (NaHSO₄·SiO₂) | Dichloromethane (DCM) | Room Temperature | Heterogeneous, mild, and efficient for phenolic MOM ethers. | organic-chemistry.org |

| Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | - | - | Rapid and selective deprotection. | researchgate.net |

| Trimethylsilyl Triflate (TMSOTf) / 2,2′-Bipyridyl | Acetonitrile (CH₃CN) | 50 °C | Proceeds via a silyl (B83357) ether intermediate. | nih.gov |

Upon successful deprotection to yield 2,3-Difluoro-6-hydroxybenzaldehyde, the newly revealed hydroxyl group can undergo a variety of functional group interconversions. These transformations are essential for the synthesis of diverse derivatives. For instance, the phenolic hydroxyl can be alkylated, acylated, or converted to a sulfonate, providing access to a wide range of analogs with potentially different biological activities or material properties.

Influence on Regio- and Stereoselectivity of Adjacent Reactions

The methoxymethoxy group at the ortho position to the aldehyde in this compound is expected to exert a significant influence on the regioselectivity of electrophilic aromatic substitution reactions and the stereoselectivity of nucleophilic additions to the carbonyl group.

For nucleophilic addition reactions to the aldehyde carbonyl, the ortho-MOM group can influence the stereochemical outcome. The oxygen atoms of the MOM ether can act as a Lewis basic site, potentially coordinating with Lewis acidic reagents or the incoming nucleophile. This chelation control can lead to a preferred direction of nucleophilic attack, resulting in facial selectivity and the formation of a major diastereomer. While specific studies on this compound are not available, research on other ortho-alkoxy substituted benzaldehydes has demonstrated the importance of such chelation in controlling stereoselectivity. researchgate.net

Mechanistic Elucidation of Key Synthetic Pathways and Transformations

Understanding the reaction mechanisms is fundamental to controlling the outcomes of chemical transformations. For this compound, the mechanisms of its synthesis and subsequent reactions are of significant interest.

The synthesis of the parent compound, 2,3-difluoro-6-methoxybenzaldehyde (B67421), has been reported via ortho-lithiation of 3,4-difluoroanisole followed by formylation with N,N-dimethylformamide (DMF). chemicalbook.com This reaction proceeds through a directed ortho-metalation (DoM) mechanism, where the methoxy (B1213986) group directs the deprotonation to the adjacent ortho position. The resulting aryllithium species then acts as a nucleophile, attacking the electrophilic carbonyl carbon of DMF. Subsequent workup yields the desired benzaldehyde (B42025). A similar strategy could be envisioned for the synthesis of the MOM-protected analogue, starting from the corresponding MOM-protected difluoroanisole.

The deprotection of the MOM group under acidic conditions typically proceeds via an oxocarbenium ion intermediate. Protonation of the ether oxygen atom is followed by the cleavage of the C-O bond to release the protected alcohol and generate a resonance-stabilized methoxymethyl cation. This cation is then quenched by water or another nucleophile present in the reaction mixture.

In electrophilic aromatic substitution reactions, the mechanism involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The regiochemical outcome is determined by the relative stability of the possible arenium ions, which is influenced by the electronic effects of the substituents on the ring. For this compound, the combined directing effects of the MOM, fluorine, and aldehyde groups will dictate the position of electrophilic attack. nih.govresearchgate.netresearchgate.netmasterorganicchemistry.com

The mechanism of nucleophilic addition to the aldehyde carbonyl generally involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The stereochemical course of this addition can be influenced by steric hindrance and electronic interactions with adjacent groups, such as the ortho-MOM ether, as discussed in the previous section.

Applications As a Versatile Synthetic Building Block in Advanced Organic Chemistry

Precursor in the Synthesis of Complex Molecular Architectures

The strategic placement of functional groups on the benzene (B151609) ring of 2,3-Difluoro-6-(methoxymethoxy)benzaldehyde positions it as a key starting material for the construction of intricate molecular frameworks.

Construction of Fluorinated Heterocyclic Scaffolds

Fluorinated heterocycles are of paramount importance in medicinal chemistry. The aldehyde functionality of this compound can be readily transformed through condensation and cyclization reactions to form a variety of heterocyclic systems. While specific examples utilizing this exact compound are not readily found, analogous fluorinated benzaldehydes are widely used in the synthesis of bicyclic heterocycles such as hydroisoquinolines, acridinones, and quinazolines. The presence of fluorine atoms in the final structure can significantly influence the biological activity of these compounds.

Role in Natural Product Total Synthesis Initiatives

Currently, there is no specific information available in the scientific literature detailing the use of this compound in the total synthesis of natural products. However, its potential as a precursor for complex fluorinated fragments makes it a candidate for the synthesis of fluorinated analogs of natural products, a strategy often employed to enhance their therapeutic properties.

Utility in the Preparation of Advanced Pharmaceutical Intermediates and Lead Compounds

The synthesis of pharmaceutical intermediates is a key area where fluorinated benzaldehydes find application. For instance, the related compound 2-Fluoro-3-methoxybenzaldehyde is a known precursor for the synthesis of benzosuberone derivatives, which are core structures in various pharmacologically active compounds. It is plausible that this compound could be employed in similar multi-step syntheses to generate novel, highly functionalized pharmaceutical intermediates. The conversion of the aldehyde to other functional groups is a common strategy in drug discovery. For example, the related 2,3-difluoro-6-methoxybenzaldehyde (B67421) can be oxidized to form 2,3-difluoro-6-methoxybenzoic acid, a transformation that highlights the synthetic utility of the aldehyde group.

Contributions to Agrochemical Research and Related Fine Chemical Synthesis

Information regarding the specific application of this compound in agrochemical research is not currently available in published literature. However, the incorporation of fluorine atoms is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and metabolic stability. The structural motifs accessible from this building block could potentially be explored for the development of new herbicides, fungicides, or insecticides.

Development of Functional Materials and Chemical Probes

The unique electronic properties conferred by the fluorine atoms in this compound make it a potential precursor for the synthesis of functional materials. Fluorinated aromatic compounds are known to be used in the development of liquid crystals, polymers, and other advanced materials. Similarly, its reactivity could be harnessed to synthesize chemical probes for studying biological systems, although specific examples are not yet reported.

Computational and Theoretical Studies of 2,3 Difluoro 6 Methoxymethoxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular properties at the electronic level. These methods are crucial for predicting the geometry, stability, and electronic characteristics that govern the reactivity of 2,3-Difluoro-6-(methoxymethoxy)benzaldehyde.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy and computational cost effectively for molecules of this size. researchgate.netresearchgate.net DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and various thermodynamic properties.

For this compound, a typical DFT study would involve geometry optimization using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). researchgate.netufms.br This process finds the lowest energy arrangement of atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles. The presence of two electron-withdrawing fluorine atoms and the electron-donating, sterically bulky methoxymethoxy group on the benzaldehyde (B42025) ring creates a complex electronic and steric environment. DFT calculations can precisely quantify these effects on the geometry of the benzene (B151609) ring and the orientation of the aldehyde and methoxymethoxy groups.

Following optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. Thermodynamic properties such as enthalpy, entropy, and heat capacity can also be derived from these calculations. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT)

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C(ring)-C(aldehyde) | 1.485 | C(ring)-C(ring)-C(aldehyde) | 121.5 |

| C=O | 1.210 | C(ring)-C(aldehyde)=O | 124.0 |

| C(ring)-F | 1.350 | C(ring)-C(ring)-F | 119.0 |

| C(ring)-O(ether) | 1.365 | C(ring)-O-CH2 | 117.5 |

| O-CH2 | 1.430 | O-CH2-O | 112.0 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting and explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govlibretexts.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). malayajournal.org

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. malayajournal.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of both the HOMO and LUMO, while the methoxymethoxy group may raise them. FMO analysis quantifies these competing effects.

From the HOMO and LUMO energy values, several global reactivity indices can be calculated to further describe the molecule's reactivity. These include:

Chemical Potential (μ): Represents the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. ufms.br

Table 2: Hypothetical FMO Properties and Reactivity Indices for this compound

| Property | Symbol | Formula | Illustrative Value |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.85 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.55 eV |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.30 eV |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.20 eV |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.65 eV |

| Global Electrophilicity Index | ω | μ2 / (2η) | 3.33 eV |

Conformational Analysis and Molecular Dynamics Simulations of Aromatic Aldehydes

The biological activity and chemical reactivity of flexible molecules are highly dependent on their three-dimensional shape or conformation. Conformational analysis aims to identify the most stable conformers (rotational isomers) and the energy barriers between them. ufms.br For this compound, rotations around the single bonds connecting the aldehyde and methoxymethoxy groups to the aromatic ring are of primary interest. researchgate.netrsc.org

Computational methods, particularly DFT, can be used to perform a potential energy surface (PES) scan by systematically rotating specific dihedral angles and calculating the energy at each step. This process reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states for rotation. The analysis for related aromatic aldehydes often shows that planar or near-planar arrangements, where the carbonyl group is coplanar with the aromatic ring, are energetically favored due to stabilizing π-orbital interactions. ufms.brrsc.org However, the bulky methoxymethoxy group and the ortho-fluorine atom in the target molecule may introduce steric hindrance, potentially leading to non-planar, twisted ground-state conformations.

While conformational analysis provides a static picture of stable structures, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time at a given temperature. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing insight into its flexibility, vibrational motions, and how it might interact with its environment (e.g., solvent molecules) over time.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By modeling the reaction pathway, researchers can identify intermediates and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy and, consequently, the rate of the reaction.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group, cycloadditions, or oxidation, DFT calculations can be used to model the entire energy profile. acs.orgarkat-usa.org The process involves:

Locating Reactants and Products: The geometries of the starting materials and products are fully optimized.

Finding the Transition State: Specialized algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products.

Frequency Calculation: A frequency calculation on the TS structure is performed to confirm it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to trace the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products.

Studies on related benzaldehydes have successfully used these methods to understand reaction kinetics and stereochemical outcomes. arkat-usa.orgnih.gov For instance, modeling the Wittig-Horner reaction with substituted benzaldehydes has helped to elucidate the formation of a four-membered cyclic intermediate as the rate-determining step. arkat-usa.org Similar approaches could predict how the electronic and steric properties of this compound influence its reaction pathways and activation energies. researchgate.net

Prediction of Structure-Reactivity Relationships and Reaction Design

A primary goal of computational chemistry is to establish clear relationships between molecular structure and chemical reactivity, which can guide the design of new molecules and reactions. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate chemical structure with biological activity or physical properties, respectively. jmaterenvironsci.comresearchgate.net

In the context of this compound, a QSAR/QSPR study would involve calculating a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Steric Descriptors: Molecular volume, surface area.

These calculated descriptors for a series of related benzaldehydes can then be correlated with an experimentally measured property (e.g., reaction rate, toxicity, or binding affinity) using statistical techniques like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN). researchgate.net The resulting equation or model can then be used to predict the reactivity of new compounds like this compound before they are synthesized. jmaterenvironsci.com This predictive power allows for the rational design of molecules and reactions, optimizing for desired outcomes and minimizing unnecessary experimental effort. The strategic placement of fluorine atoms, for instance, is a common tactic to modulate parameters like metabolic stability, and QSAR models can help quantify these effects. acs.org

Advanced Analytical Methodologies for Research and Development of Its Derivatives

High-Resolution Spectroscopic Techniques for Detailed Structural Elucidation of Novel Derivatives and Intermediates

The unambiguous determination of the chemical structure of novel derivatives and reaction intermediates is a cornerstone of chemical research. High-resolution spectroscopic techniques are indispensable tools in this endeavor, offering detailed insights into the molecular framework, connectivity, and functional groups present.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR for Polymorphs)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful techniques for the structural elucidation of organic molecules in solution. For derivatives of 2,3-Difluoro-6-(methoxymethoxy)benzaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for assigning the proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

¹⁹F NMR is particularly valuable for fluorinated compounds, as the chemical shifts are highly sensitive to the electronic environment, providing critical information about the substitution pattern on the aromatic ring.

2D-NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity within the molecule.

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons in the aromatic ring and any aliphatic side chains of the derivatives.

HSQC correlates directly bonded proton and carbon atoms, providing a clear map of C-H single bonds.

HMBC identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is instrumental in piecing together the molecular skeleton, for instance, by correlating the aldehyde proton to carbons in the aromatic ring or connecting substituents to the core structure.

Solid-State NMR (ssNMR) is a specialized technique that provides information about the structure and dynamics of molecules in the solid state. For derivatives that are crystalline, ssNMR can be used to study polymorphism, which refers to the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and ¹⁹F ssNMR is a sensitive probe for distinguishing between different crystalline environments of the fluorine atoms.

| NMR Technique | Information Gained for Derivatives | Typical Application |

| 1D ¹H NMR | Provides information on the number and chemical environment of protons. | Routine characterization of reaction products. |

| 1D ¹³C NMR | Shows the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). | Determination of the carbon skeleton. |

| 1D ¹⁹F NMR | Highly sensitive to the electronic environment of fluorine atoms. | Confirmation of fluorination and substitution patterns. |

| 2D COSY | Identifies proton-proton spin coupling networks. | Elucidation of proton connectivity in the aromatic ring and side chains. |

| 2D HSQC | Correlates directly attached proton and carbon atoms. | Assignment of protonated carbons. |

| 2D HMBC | Shows long-range (2-3 bond) proton-carbon correlations. | Piecing together the molecular framework and confirming substituent placement. |

| Solid-State NMR | Provides information on molecular structure and dynamics in the solid state. | Characterization of crystalline polymorphs. |

High-Resolution Mass Spectrometry for Precise Mass Determination of Reaction Products and Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of novel derivatives. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), it is possible to calculate a unique elemental formula. This is critical for confirming the identity of a newly synthesized compound and distinguishing it from other potential products with the same nominal mass.

Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to gently ionize the derivative molecules, preserving their structure for mass analysis. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information by revealing how the molecule breaks apart, which can be used to deduce the connectivity of different functional groups.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

FTIR spectroscopy is particularly useful for identifying characteristic functional groups in the derivatives of this compound. For example, the stretching vibration of the carbonyl group (C=O) of the aldehyde typically appears as a strong absorption band in the region of 1680-1715 cm⁻¹. Changes in the position and intensity of this band can indicate that the aldehyde group has been modified in a reaction. Other characteristic bands include those for C-O (ether) and C-F bonds.

Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and symmetric vibrations. It can be a valuable tool for monitoring reactions in situ, as it is often less susceptible to interference from solvents like water.

| Functional Group | Typical FTIR Frequency Range (cm⁻¹) | Significance for Derivatives |

| C=O (Aldehyde) | 1680 - 1715 | Confirms the presence or modification of the aldehyde group. |

| C-H (Aromatic) | 3000 - 3100 | Indicates the presence of the benzene (B151609) ring. |

| C-O (Ether) | 1000 - 1300 | Corresponds to the methoxymethoxy and other ether linkages. |

| C-F (Aromatic) | 1100 - 1400 | Confirms the presence of fluorine substituents. |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Polymorphism Studies of Derived Compounds

For derivatives that can be obtained as single crystals of suitable quality, X-ray crystallography provides the most definitive three-dimensional structural information. This technique allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For pharmaceutical applications, determining the absolute configuration is critical as different enantiomers can have vastly different biological activities.

Furthermore, X-ray crystallography is the gold standard for identifying and characterizing different polymorphs of a crystalline solid. By analyzing the crystal packing and intermolecular interactions, researchers can gain a deeper understanding of the solid-state properties of the derived compounds.

Chromatographic Separation Techniques for Purity Assessment and Isolation of Reaction Products

Chromatographic techniques are indispensable for both the analysis and purification of the derivatives of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Advanced High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of organic compounds. For reaction monitoring, small aliquots of the reaction mixture can be periodically injected into an HPLC system to track the disappearance of starting materials and the appearance of products. By using a suitable detector, such as a UV-Vis or a mass spectrometer (LC-MS), the purity of the final product can be accurately assessed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable derivatives. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. GC-MS provides both retention time information, which is characteristic of a particular compound under specific conditions, and a mass spectrum, which aids in its identification. This method is highly effective for assessing the purity of reaction products and identifying volatile byproducts.

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Application in Derivative R&D |

| HPLC | C18 silica (B1680970) gel | Acetonitrile/Water gradient | Purity assessment, reaction monitoring, preparative isolation. |

| GC-MS | Phenyl-methylpolysiloxane | Helium | Analysis of volatile derivatives, identification of byproducts. |

Thermal Analysis (e.g., Differential Scanning Calorimetry) for Phase Behavior and Polymorph Characterization of Related Solid Forms

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature. This methodology is instrumental in characterizing the phase behavior of solid forms, including identifying melting points, glass transitions, and solid-solid phase transitions. Furthermore, DSC is a critical tool for the detection and characterization of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

In the research and development of derivatives of this compound, the application of thermal analysis techniques such as DSC would be essential for:

Determining Melting Points and Purity: DSC provides precise measurements of the melting temperature and the enthalpy of fusion, which are fundamental physical properties and indicators of purity.

Identifying and Characterizing Polymorphs: Different polymorphic forms of a compound will exhibit distinct thermal signatures in a DSC thermogram, such as different melting points or the presence of solid-state transitions prior to melting. The identification and characterization of polymorphs are crucial as they can significantly impact the stability, solubility, and bioavailability of active pharmaceutical ingredients.

Investigating Phase Transitions: The study of phase transitions provides insights into the thermodynamic stability of different solid forms and their interrelationships.

However, a thorough search of public domain resources, including scientific journals, patent literature, and chemical databases, did not yield any specific studies that have applied DSC or other thermal analysis techniques to characterize the phase behavior or polymorphism of derivatives of this compound. The absence of such data prevents the inclusion of specific transition temperatures, enthalpy values, or discussions of the polymorphic landscapes for this particular class of compounds.

General studies on halogenated and substituted benzaldehydes indicate that the nature and position of substituents on the benzene ring can significantly influence their solid-state properties. For instance, a recent study on various halogenated benzaldehydes explored their melting properties using DSC, but this study did not include the specific compound of interest or its derivatives. mdpi.com

Without dedicated experimental studies on the derivatives of this compound, any discussion on their specific thermal properties, phase behavior, and potential polymorphism would be speculative. Further empirical research is required to elucidate these characteristics.

Future Research Perspectives and Emerging Directions

Exploration of New Synthetic Pathways and Catalytic Systems

The development of novel and efficient synthetic routes to 2,3-Difluoro-6-(methoxymethoxy)benzaldehyde and its analogs is a key area for future investigation. While classical formylation methods for aromatic rings are known, research into modern catalytic systems could offer improved yields, selectivity, and milder reaction conditions. google.comorganic-chemistry.org

Future efforts could focus on:

Directed C-H Functionalization: The use of transient directing groups could enable the direct formylation of a pre-existing 1,2-difluoro-3-(methoxymethoxy)benzene (B3282345) core, offering a more atom-economical approach. acs.org

Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters, especially for potentially hazardous reactions, and facilitate safer scale-up. sciencedaily.com The principles of flow chemistry are increasingly applied to enhance safety and efficiency in producing complex molecules. rsc.org

Novel Catalysts: Investigating N-heterocyclic carbene (NHC) catalysis or advanced palladium-based systems could lead to new one-pot procedures for synthesizing substituted benzaldehydes from simpler precursors. acs.orgnih.gov For instance, palladium-catalyzed formylation of aryl halides using isocyanide and a silane (B1218182) has shown promise for wide functional group tolerance. organic-chemistry.org

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Directed C-H Functionalization | High regioselectivity, atom economy | Development of suitable transient directing groups |

| Flow Chemistry | Enhanced safety, scalability, precise control | Optimization of reactor design and reaction conditions |

| Novel Catalytic Systems | Milder conditions, higher yields, one-pot synthesis | Screening of NHC and advanced palladium catalysts |

Investigation of Unexplored Reactivity Patterns and Multi-Component Reactions

The unique electronic properties conferred by the two fluorine atoms likely influence the reactivity of the aldehyde group in this compound. A thorough investigation of its reactivity is crucial for its application as a synthetic intermediate. The electron-withdrawing nature of fluorine atoms can render the carbonyl carbon more electrophilic compared to non-fluorinated benzaldehydes. ncert.nic.in

Key areas for future research include:

Nucleophilic Addition Reactions: A systematic study of how various nucleophiles react with the aldehyde, and how the fluorine substituents affect the stereochemical outcome of such reactions.

Multi-Component Reactions (MCRs): Exploring the use of this aldehyde in MCRs, such as the Biginelli or Ugi reactions, could rapidly generate molecular complexity and lead to the discovery of novel heterocyclic scaffolds. researchgate.netbenthamscience.comresearchgate.net Aromatic aldehydes are common starting materials in one-pot, multi-component condensation reactions to produce diverse heterocyclic compounds. tandfonline.com

Oxidation and Reduction Studies: Characterizing the oxidation of the aldehyde to the corresponding benzoic acid and its reduction to the benzyl (B1604629) alcohol will provide valuable data for synthetic planning. The kinetics of oxidation for substituted benzaldehydes can be influenced by the nature and position of substituents. researchgate.net

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

Automated synthesis platforms coupled with high-throughput experimentation (HTE) can significantly accelerate the exploration of the chemical space around this compound. sigmaaldrich.com

Future directions in this area involve:

Reaction Condition Screening: Utilizing automated platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions for derivatization reactions. sigmaaldrich.com

Library Synthesis: Employing robotic systems to synthesize libraries of compounds derived from this compound for biological or materials screening.

High-Throughput Assays: Developing colorimetric or other high-throughput assays to quickly quantify the formation of aldehydes or their derivatives in screening experiments. d-nb.infonih.govnih.gov This can facilitate the rapid optimization of reaction conditions.

| Technology | Application for this compound | Potential Outcome |

| Automated Synthesis | Parallel synthesis of derivatives | Rapid generation of compound libraries |

| High-Throughput Experimentation | Screening of catalysts and reaction conditions | Identification of optimal synthetic protocols |

| High-Throughput Assays | Quantification of reaction products | Accelerated reaction optimization |

Potential for Derivatization Towards Novel Functional Molecules in Interdisciplinary Research

The structure of this compound makes it a valuable scaffold for derivatization into a wide range of functional molecules with potential applications in various fields.

Medicinal Chemistry: The fluorinated phenyl ring is a common motif in pharmaceuticals due to the ability of fluorine to modulate properties like metabolic stability and binding affinity. nbinno.com This aldehyde could serve as a precursor for synthesizing novel drug candidates. For example, substituted benzaldehydes have been investigated for their ability to modify the oxygen affinity of haemoglobin. nih.gov Derivatization with hydrazine, for instance, is a known route to synthesizing indazoles, a class of compounds with pharmaceutical importance. nih.govresearchgate.net

Agrochemicals: Fluorinated organic compounds are also prevalent in modern agrochemicals. sciencedaily.com

Materials Science: Aromatic aldehydes are precursors to various polymers, dyes, and other functional materials. The specific substitution pattern of this compound could lead to materials with unique optical or electronic properties.

Challenges and Opportunities in Process Development and Scale-Up for Research Applications

Transitioning a synthetic route from a laboratory scale to a larger, more robust process for research applications presents several challenges and opportunities. gdch.academymt.comrsc.org

Challenges:

Safety: Scaling up chemical reactions requires a thorough understanding of potential hazards, such as exothermic events, which may not be apparent at a small scale. chemtek.co.in

Purity: Ensuring consistent purity and impurity profiles across different batch sizes is critical for reliable research applications.

Cost-Effectiveness: The cost of starting materials, reagents, and purification methods becomes more significant at a larger scale.

Opportunities:

Process Optimization: Scale-up efforts often drive the optimization of reaction conditions, leading to more efficient and sustainable processes. acs.org

Telescoping Reactions: Combining multiple synthetic steps into a single, "telescoped" process without isolating intermediates can improve efficiency and reduce waste.

Alternative Reagents: The need for safer and more economical processes can spur the investigation of alternative, less hazardous, or catalytic reagents. chemtek.co.in

The development of a scalable synthesis is crucial for making this compound readily available for broader research and development efforts.

Q & A

Q. What are the optimal synthetic routes for introducing the methoxymethoxy group into 2,3-difluorobenzaldehyde derivatives?

Methodological Answer: The methoxymethoxy group is typically introduced via protection of a hydroxyl intermediate using bromomethyl methyl ether (BMME). For example, hydroxybenzaldehyde derivatives can be reacted with BMME in the presence of a base (e.g., K₂CO₃) under anhydrous conditions at 35–50°C. Subsequent fluorination via electrophilic substitution (e.g., using Selectfluor™) or nucleophilic displacement (e.g., with KF/18-crown-6) ensures regioselective difluorination . Deprotection of the methoxymethoxy group requires acidic conditions (e.g., HCl in THF/water), but stability studies are critical to avoid undesired side reactions .

Q. How can NMR spectroscopy distinguish between structural isomers of 2,3-difluoro-6-(methoxymethoxy)benzaldehyde?

Methodological Answer: ¹⁹F NMR is pivotal for differentiating isomers due to fluorine’s sensitivity to electronic environments. For example:

- This compound : δ ~ -110 to -120 ppm (ortho-fluorine coupling).

- 2,4-Difluoro isomers : δ shifts upfield by ~5–10 ppm.

¹H NMR further resolves methoxymethoxy protons (δ 3.3–3.5 ppm for OCH₃, δ 4.6–4.8 ppm for OCH₂O). X-ray crystallography validates assignments, as demonstrated for disalicylaldehyde by-products in analogous syntheses .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during fluorination of methoxymethoxy-protected benzaldehydes?

Methodological Answer: Regioselectivity is controlled by:

- Directing groups : Methoxymethoxy acts as an electron-donating group, directing electrophilic fluorination (e.g., using AcOF) to meta/para positions.

- Transition-metal catalysis : Pd-mediated C–H activation enables selective fluorination at sterically accessible positions .

- Computational modeling : DFT calculations predict fluorination sites by analyzing frontier molecular orbitals (e.g., HOMO localization near methoxymethoxy) .

Q. How does the methoxymethoxy group influence the compound’s stability under photolytic or oxidative conditions?

Methodological Answer:

- Photolytic stability : UV-Vis studies (λ = 254–365 nm) show that the methoxymethoxy group reduces photooxidation rates compared to unprotected hydroxyl analogs.

- Oxidative stability : Under H₂O₂/Fe²⁺ (Fenton conditions), the group undergoes slow cleavage (~20% degradation after 24 h at 25°C). LC-MS monitors degradation products (e.g., formaldehyde and difluorobenzoic acid) .

Q. What methodologies validate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

- Kinetic assays : Measure inhibition of tyrosinase or cytochrome P450 enzymes via UV-spectrophotometry (ΔA₄₉₀ nm for dopachrome formation).

- Docking studies : Molecular docking (AutoDock Vina) predicts binding affinities to active sites, correlating with fluorine’s electronegativity and methoxymethoxy’s hydrophobic interactions .

- SAR analysis : Compare with analogs lacking fluorine or methoxymethoxy to isolate electronic vs. steric effects .

Q. How can HPLC-MS resolve contradictions in reported solubility data for this compound?

Methodological Answer:

- Column selection : Use a C18 column with 0.1% formic acid in acetonitrile/water (70:30) to separate degradation products.

- Calibration curves : Quantify solubility in DMSO, ethanol, and PBS using deuterated internal standards (e.g., D₆-DMSO) .

- Ion suppression studies : Adjust MS parameters (e.g., ESI voltage) to avoid false solubility readings from matrix effects .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s reactivity in Suzuki-Miyaura couplings?

Methodological Answer: Discrepancies arise from:

- Protection/deprotection artifacts : Residual methoxymethoxy groups may block boronic acid access. Pre-treatment with TMSCl removes protecting groups in situ .

- Catalyst selection : Pd(PPh₃)₄ vs. Pd(OAc)₂/ligand systems yield divergent results. Screening with XPhos or SPhos ligands optimizes cross-coupling efficiency .

Q. How can researchers reconcile divergent cytotoxicity results across cell lines?

Methodological Answer:

- Metabolic profiling : LC-MS/MS quantifies intracellular aldehyde dehydrogenase (ALDH) levels, which detoxify benzaldehydes. High ALDH activity in HEK293 vs. HepG2 explains resistance variations .

- Membrane permeability assays : Fluorescence polarization (e.g., using Nile Red) correlates logP values (calculated: 2.1) with uptake rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.